Cysteinylcysteine plays a crucial role in understanding protein structure and function due to the presence of disulfide bonds. These bonds, formed between the sulfur atoms of cysteine residues, contribute significantly to protein folding and stability. Researchers utilize cysteinylcysteine to study how these disulfide bridges influence protein conformation and activity. For instance, enzymes with disulfide bonds can be manipulated by reducing or oxidizing these bridges, providing insights into their catalytic mechanisms [1].
[1] Toward a Molecular Basis of Alcohol Use and Abuse (National Institutes of Health (.gov))()
Cysteinylcysteine is a vital component in studying cellular redox biology. The thiol groups (sulfhydryl groups) present in cysteine residues can readily undergo oxidation and reduction. Cysteinylcysteine serves as a model system to understand how these thiol-disulfide exchanges regulate various cellular processes. Researchers investigate how these redox reactions influence protein function, signal transduction, and overall cellular health [2].
Cysteinylcysteine is a dipeptide formed by the linkage of two L-cysteine molecules through a peptide bond. This compound, denoted chemically as C6H12N2O3S2, is notable for its role in various biological processes and its structural significance in proteins. Cysteinylcysteine is particularly interesting due to the presence of two thiol (sulfhydryl) groups, which can participate in redox reactions and form disulfide bonds, contributing to protein stability and function. The compound is also recognized as a metabolite in certain organisms, such as Mycoplasma genitalium, where it plays a role in cellular metabolism .
More research is needed to fully understand the specific mechanisms by which Cys-Cys acts in biological systems.
Cysteinylcysteine exhibits various biological activities, largely attributed to its thiol groups. It plays a critical role in:
Cysteinylcysteine can be synthesized through several methods:
Cysteinylcysteine has several applications across various fields:
Research has demonstrated that cysteinylcysteine interacts with various biomolecules:
Cysteinylcysteine shares structural similarities with other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Cystine | Two cysteine residues linked by a disulfide bond | Stable under oxidative conditions; involved in protein structure |
| Homocysteine | Similar backbone but contains an additional methylene group | Plays a role in metabolism; associated with cardiovascular diseases |
| Glutathione | Tripeptide consisting of glutamate, cysteine, and glycine | Functions primarily as an antioxidant; involved in detoxification |
| N-acetylcysteine | Acetylated form of cysteine | Used clinically as a mucolytic agent; enhances glutathione levels |
Cysteinylcysteine's distinct feature lies in its dual thiol groups that allow for unique reactivity patterns and biological functions not seen in these other compounds.
The chemical compound cysteinylcysteine, systematically known as cysteinyl-cysteine or dipeptide CC, represents a fundamental dipeptide structure composed of two cysteine residues linked by a peptide bond [1] [2]. This compound can be synthesized through multiple approaches including both chemical synthesis methodologies and enzymatic production mechanisms. The synthesis pathways are crucial for understanding the formation and applications of this disulfide-bridge-containing dipeptide.
Chemical synthesis of cysteinylcysteine can be accomplished through both solid-phase and solution-phase approaches, each offering distinct advantages depending on the scale and specific requirements of the synthetic process.
Solid-phase peptide synthesis represents the predominant method for chemical synthesis of cysteinylcysteine and related cysteine-containing dipeptides. This methodology involves the stepwise assembly of amino acids on a solid resin support, allowing for efficient purification and minimization of side reactions [3] [4].
Fluorenylmethoxycarbonyl Protection Strategy
The fluorenylmethoxycarbonyl protection strategy serves as the primary approach for cysteine protection during solid-phase synthesis. Multiple protecting groups are available for cysteine residues, with trityl, diphenylmethyl, and tetrahydropyranyl groups representing the most commonly employed options [4]. The trityl group demonstrates particular utility as it generates the sulfhydryl peptide directly from trifluoroacetic acid cleavage reactions, facilitating subsequent oxidation to form disulfide bonds [4].
Cysteine-Specific Challenges and Solutions
Synthesis of carboxy-terminal cysteine peptide acids presents significant challenges due to side reactions including abstraction of alpha-hydrogen from the cysteine residue, leading to formation of epimers and nitrogen-piperidinyl-alanine epimer peptides [3]. Research has demonstrated that utilization of fluorenylmethoxycarbonyl-cysteine protected with tetrahydropyran and four-methoxytrityl groups, combined with thirty percent four-methylpiperidine in zero point five molar oxyma pure-dimethylformamide for fluorenylmethoxycarbonyl removal, effectively minimizes these side reactions [3].
Reaction Conditions and Efficiency
Solid-phase synthesis efficiency depends critically on coupling efficiency at each step. For dipeptide synthesis, coupling efficiencies exceeding ninety-nine percent are essential to achieve acceptable overall yields [5] [6]. Research indicates that for a simple dipeptide synthesis, even ninety-seven percent efficiency per step results in an overall yield of approximately ninety-four percent, while ninety-nine percent efficiency yields approximately ninety-eight percent overall product [5].
Solution-phase synthesis provides an alternative approach for cysteinylcysteine synthesis, particularly suitable for larger scale production and specialized applications requiring specific reaction conditions.
Carbodiimide-Based Coupling Reactions
Carbodiimide-based reagents, including dicyclohexylcarbodiimide and diisopropylcarbodiimide, represent the most widely utilized coupling agents in solution-phase peptide synthesis [7]. These reagents activate the carboxyl group by converting it into an oxygen-acylisourea intermediate, which is subsequently attacked by the amino group of the second amino acid [7]. The efficiency of these reactions can be enhanced through the addition of active ester-based reagents such as one-hydroxybenzotriazole and one-hydroxy-seven-azabenzotriazole, which reduce racemization risks and improve overall reaction efficiency [7].
Titanium Tetrachloride-Mediated Synthesis
Recent advances have demonstrated the utility of titanium tetrachloride as a condensing agent for dipeptide synthesis under microwave irradiation conditions [8] [9]. This methodology enables peptide bond formation within minutes with high efficiency and minimal epimerization. Research has shown that dipeptide systems with various protecting groups can be synthesized with high yields while maintaining chiral integrity [9]. The reaction conditions are compatible with amino acids featuring diverse side chains and different protecting groups on both amino functions and side chains [9].
Cyclic Propylphosphonic Anhydride-Mediated Coupling
Cyclic propylphosphonic anhydride represents a biomimetic coupling reagent that promotes amidation through an approach similar to adenosine triphosphate-grasp enzyme-catalyzed carboxylic moiety activation in metabolic pathways [10] [11]. This reagent enables peptide bond formation within minutes with high efficiency and no epimerization, generating water-soluble by-products. The optimized protocol demonstrates applicability to both nitrogen-Boc and nitrogen-Fmoc amino acids and allows for decreased solvent volume, thereby improving process sustainability [10] [11].
Enzymatic synthesis of cysteinylcysteine provides alternative pathways that complement chemical synthesis approaches. These biological mechanisms offer unique selectivity and efficiency characteristics not achievable through purely chemical methods.
Acyl-coenzyme A synthetases belong to the adenylate-forming enzyme superfamily and demonstrate unexpected capacity for carbon-nitrogen bond formation when cysteine substrates are utilized instead of coenzyme A [12]. The enzyme DltA, homologous to the adenylation domain of nonribosomal peptide synthetase, catalyzes dipeptide synthesis through a novel two-step mechanism.
Mechanistic Pathway
The enzymatic synthesis proceeds through an unprecedented mechanism involving enzymatic formation of sulfur-acyl-cysteine intermediates followed by chemical sulfur-to-nitrogen acyl transfer [12]. The first step involves enzymatic activity whereby the enzyme catalyzes formation of sulfur-acyl-cysteine as an intermediate. This is followed by subsequent chemical sulfur-to-nitrogen acyl transfer in the intermediate, resulting in peptide formation. The second step is identical to the corresponding reaction in native chemical ligation methodology [12].
Kinetic Parameters for DltA-Catalyzed Synthesis
Comprehensive kinetic analysis of DltA-catalyzed cysteinylcysteine synthesis has revealed specific parameters for the enzymatic process [12]. For d-alanyl-l-cysteine synthesis, the enzyme demonstrates a maximum velocity of zero point nine seven units per milligram and a Michaelis constant of eight point seven millimolar for l-cysteine [12]. These kinetic parameters indicate relatively high affinity for cysteine substrates compared to other amino acids tested.
| Substrate | Km (mM) | Vmax (units/mg) | kcat/Km (s⁻¹·mM⁻¹) |
|---|---|---|---|
| l-Cysteine | 8.7 ± 0.8 | 0.90 ± 0.01 | 0.098 |
| d-Cysteine | 35 ± 10 | 0.75 ± 0.08 | 0.021 |
| 3-Mercaptopropionic acid | 280 ± 130 | 0.63 ± 0.16 | 0.002 |
| Thioglycolic acid | 27 ± 4 | 0.44 ± 0.02 | 0.015 |
Substrate Specificity and Oligopeptide Formation
The enzyme demonstrates capacity for synthesis of various dipeptides and oligopeptides containing cysteine residues [12]. Beyond simple dipeptides, DltA can synthesize hexapeptides and undecapeptides when longer peptides with amino-terminal cysteine residues are utilized as substrates. The synthetic activities for hexapeptide and undecapeptide formation are comparable to dipeptide synthesis, suggesting that synthesis efficiency is independent of peptide length [12].
Nonribosomal peptide synthetases represent modular enzymatic systems capable of synthesizing diverse peptides including cysteine-containing dipeptides through coordinated domain activities [13] [14].
Modular Architecture and Domain Functions
Nonribosomal peptide synthetase systems employ a modular architecture consisting of adenylation, condensation, and peptidyl carrier protein domains [13] [15]. The adenylation domain catalyzes a two-step reaction that activates amino acid substrates as adenylates, followed by transfer to the thiol of the pantetheine cofactor of the carrier protein domain [13]. The condensation domain subsequently catalyzes peptide bond formation between peptidyl carrier protein-bound substrates.
Adenylation Domain Mechanism
Adenylation domains belong to the adenylate-forming enzyme superfamily and utilize a bi-uni-uni-bi ping-pong mechanism for substrate activation [13]. The initial reaction involves formation of acyl-adenylate intermediates with release of inorganic pyrophosphate. Following pyrophosphate departure, domain reorganization occurs through rotation of the carboxy-terminal subdomain, transitioning the adenylation domain between adenylate-forming and thioester-forming conformations [13].
Condensation Domain Activity
Condensation domains catalyze amide bond formation between upstream and downstream peptidyl carrier protein-bound substrates [16] [17]. These domains contain conserved histidine-histidine-aspartic acid-glycine motifs essential for catalytic activity [16]. The condensation reaction involves nucleophilic attack of the downstream acceptor substrate amino group on the activated carboxy group of the upstream donor peptide [15].
Heterocyclization Domain Function
Heterocyclization domains represent specialized condensation domains that perform both condensation and cyclodehydration reactions for cysteine, serine, or threonine residues [17]. These domains catalyze formation of thiazoline, oxazoline, or methyloxazoline rings through intramolecular cyclodehydration between amino acid side chains and backbone carbonyl carbons. The catalytic mechanism involves an aspartate-threonine dyad essential for cyclodehydration activity [17].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₃S₂ | [1] |
| Molecular Weight (g/mol) | 224.3 | [1] |
| CAS Number | 18048-87-8 | [1] |
| IUPAC Name | 2-(2-amino-3-sulfanylpropanamido)-3-sulfanylpropanoic acid | [2] |
| Physical Form | Solid | [1] |
| Color | Off-White to Pale Yellow | [1] |
| Solubility (Water) | Slightly soluble (with sonication) | [1] |
| Solubility (Methanol) | Slightly soluble | [1] |
| pKa (predicted) | 2.84 ± 0.10 | [1] |
| Boiling Point (°C, predicted) | 480.1 ± 45.0 | [1] |
| Density (g/cm³, predicted) | 1.396 ± 0.06 | [1] |
| Storage Temperature | Refrigerator, under inert atmosphere | [1] |
| Stability | Hygroscopic | [1] |
The thermodynamic stability of cysteinylcysteine can be understood through analysis of related sulfur-containing amino acids, particularly L-cysteine, which provides critical insights into the dipeptide's thermal behavior [3] [4]. Heat capacity measurements reveal progressive changes in molecular vibrations and phase transitions that directly impact the compound's stability profile.
Table 2: Thermodynamic Stability Profile
| Temperature (K) | Heat Capacity Cp (J K⁻¹ mol⁻¹) | Process | Reference |
|---|---|---|---|
| 298.15 | 144.6 | Stable solid | [3] [4] |
| 320.15 | 149.1 | Stable solid | [4] |
| 350.15 | 159.9 | Stable solid | [4] |
| 400.15 | 175.3 | Stable solid | [4] |
| 450.15 | 182.2 | Pre-transition | [4] |
| 480.2 | Transition | Phase transition | [4] |
| 506.0 | Decomposition | Melting/Decomposition | [4] |
The thermodynamic analysis reveals that cysteinylcysteine maintains structural integrity up to approximately 450 K, beyond which significant molecular rearrangements occur [4]. The heat capacity data demonstrates a steady increase with temperature, reflecting enhanced molecular motion and eventual breakdown of intermolecular hydrogen bonding networks that stabilize the crystal structure [3].
The stability of cysteinylcysteine exhibits profound pH dependency, with degradation mechanisms varying dramatically across the physiological pH range [5] [6]. This pH sensitivity arises from the ionization states of both the amino and carboxyl groups, as well as the thiol functionalities, which collectively determine the compound's reactivity profile.
Table 3: pH-Dependent Degradation Kinetics
| pH | Degradation Rate | Primary Products | Mechanism | Reference |
|---|---|---|---|---|
| 2.2 | Mild | 1,2,3-trithia-5-cycloheptene, 2-thiophenethiol | Acid-catalyzed cyclization | [5] |
| 5.1 | Vigorous | 3,5-dimethyl-1,2,4-trithiolanes | Intermediate pH degradation | [5] |
| 7.1 | Very mild | 3,5-dimethyl-1,2,4-trithiolanes | Base-stabilized forms | [5] |
| 8.0 | Moderate | β-elimination products | β-elimination of disulfides | [6] |
| 9.6 | Slow | Slow degradation | Reduced reactivity | [6] |
At acidic pH values (2.2), cysteinylcysteine undergoes acid-catalyzed cyclization reactions, producing complex sulfur-containing heterocycles including 1,2,3-trithia-5-cycloheptene and 2-thiophenethiol [5]. These products arise from intramolecular condensation reactions facilitated by protonation of amino groups, which enhances the electrophilicity of adjacent carbon centers.
The most vigorous degradation occurs at pH 5.1, coinciding with the isoelectric point region where the molecule exists in a zwitterionic form [5]. This intermediate pH promotes the formation of 3,5-dimethyl-1,2,4-trithiolanes through complex rearrangement mechanisms involving both intra- and intermolecular thiol-disulfide exchange reactions.
Under physiological conditions (pH 7.1), cysteinylcysteine demonstrates enhanced stability due to base-stabilized molecular conformations that reduce the accessibility of reactive sites [5]. However, at more alkaline conditions (pH 8.0-9.6), β-elimination reactions become predominant, particularly involving disulfide bonds formed through oxidative processes [6]. The kinetics of β-elimination follow first-order behavior with rate constants of 0.8 ± 0.3 h⁻¹ at pH 8.0 and 0.06 ± 0.02 h⁻¹ at pH 6.0 at 100°C, demonstrating the strong pH dependence of these degradation pathways [6].
The redox chemistry of cysteinylcysteine is fundamentally governed by the dual thiol functional groups that confer unique electron transfer capabilities and susceptibility to oxidative modifications [11] [12]. These redox properties are central to the compound's biological activity and chemical reactivity profile.
Table 5: Redox Behavior and Thiol-Disulfide Exchange Dynamics
| Parameter | Value | Reference |
|---|---|---|
| Standard Redox Potential (mV) | -261 (typical for Cys-Cys) | [13] |
| Thiol-Disulfide Exchange Rate (M⁻¹s⁻¹) | 5-132,000 (condition dependent) | [14] [12] |
| Activation Energy (kJ/mol) | 30-65 | [14] |
| S-S Bond Distance in Transition State (Å) | 2.7 | [15] |
| Transition State Geometry | Trisulfide-like (S-S-S angle ~165°) | [15] |
| Reaction Order | Second order (first order in each reactant) | [12] |
| pH Optimum for Exchange | 7-8 | [11] |
The standard redox potential of cysteinylcysteine approximates -261 mV, positioning it within the physiologically relevant range for biological redox processes [13]. This potential reflects the thermodynamic tendency of the compound to undergo oxidation-reduction reactions under cellular conditions, particularly in environments with elevated oxidative stress.
Thiol-disulfide exchange reactions represent the primary mechanism through which cysteinylcysteine participates in redox processes [12]. These reactions proceed through a classical SN2 nucleophilic substitution mechanism involving attack of a thiolate anion on an existing disulfide bond [16].
The kinetics of thiol-disulfide exchange demonstrate remarkable variability, with second-order rate constants ranging from 5 to 132,000 M⁻¹s⁻¹ depending on solution conditions, pH, and the presence of catalytic species [14] [12]. This enormous range reflects the sensitivity of the reaction mechanism to environmental factors including ionic strength, temperature, and the presence of metal ions that can facilitate electron transfer processes.
The activation energy for thiol-disulfide exchange ranges from 30-65 kJ/mol, with mechanical force capable of significantly reducing this barrier [14]. Single-molecule force spectroscopy studies reveal that applied force increases reaction rates exponentially, with a 10-fold enhancement observed over a 300 pN force range [14]. This force dependence arises from mechanical elongation of disulfide bonds at the transition state, which reduces the energy required for bond breaking and formation.
Structural analysis of the transition state reveals a trisulfide-like geometry with sulfur-sulfur distances of approximately 2.7 Å and bond angles deviating slightly from linearity (S-S-S angle ~165°) [15]. This geometric arrangement reflects the delocalization of electron density across the three sulfur atoms during the exchange process, with negative charge concentrated primarily on the attacking and leaving sulfur centers [17] [12].
The pH dependence of thiol-disulfide exchange demonstrates optimal activity in the range of 7-8, corresponding to conditions where cysteine thiol groups exist predominantly as reactive thiolate anions [11]. The pKa of cysteine thiols (approximately 8.3) ensures significant thiolate concentrations at physiological pH, enabling efficient participation in redox processes [18].
Cysteinylcysteine exhibits significant radical scavenging activity through multiple mechanisms involving both thiol functional groups [19] [20] [21]. The antioxidant capacity of the compound can be substantially enhanced through coordination with transition metal ions, particularly copper(II), which facilitates electron transfer processes.
Table 6: Radical Scavenging Capacities
| Assay Type | IC₅₀ or Activity | Mechanism | Enhancement Factor | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | Moderate (enhanced with metal coordination) | Hydrogen atom transfer | 2-10x with metal ions | [20] [21] |
| ABTS⁺- Radical Scavenging | Enhanced with Cu²⁺ coordination | Electron transfer + H⁺ | 4-9x with Cu²⁺ | [21] |
| Hydroxyl Radical Scavenging | Good (thiol-mediated) | Direct scavenging via thiol | Variable | [19] |
| Superoxide Scavenging | Moderate | Thiol oxidation pathway | Variable | [19] |
| H₂O₂ Scavenging | pH-dependent activity | Nucleophilic attack | Variable | [19] |
The DPPH radical scavenging activity of cysteinylcysteine proceeds primarily through hydrogen atom transfer mechanisms, where thiol groups donate hydrogen atoms to neutralize radical species [20] [21]. The presence of transition metal ions, particularly copper(II), enhances this activity by 2-10 fold through catalytic cycles that facilitate electron transfer and regeneration of the active thiol form [21].
ABTS⁺- radical scavenging demonstrates even greater enhancement in the presence of copper(II) coordination, with activity increases of 4-9 fold observed [21]. This enhancement mechanism involves electron transfer from the coordinated cysteinylcysteine to the radical cation, followed by proton transfer to complete the neutralization process [21].
Hydroxyl radical scavenging represents one of the most significant antioxidant activities of cysteinylcysteine, proceeding through direct interaction of the highly reactive hydroxyl radical with thiol functional groups [19]. This reaction is extremely rapid and diffusion-limited, making cysteinylcysteine an effective protectant against hydroxyl radical-mediated oxidative damage.
The superoxide scavenging activity operates through thiol oxidation pathways, where the thiol groups are oxidized to disulfides while reducing superoxide radicals to hydrogen peroxide [19]. This mechanism provides protection against superoxide-mediated cellular damage while consuming the antioxidant capacity of the molecule.
Hydrogen peroxide scavenging by cysteinylcysteine exhibits significant pH dependence, reflecting the ionization state of thiol groups and their nucleophilicity toward the peroxide oxidant [19]. At physiological pH, the reaction proceeds through nucleophilic attack of thiolate anions on hydrogen peroxide, leading to thiol oxidation and water formation.